molecular formula ¹³C₄H₇N₃O B1147063 Creatinine-13C4 CAS No. 1286953-05-6

Creatinine-13C4

Cat. No. B1147063
CAS RN: 1286953-05-6
M. Wt: 117.09
InChI Key:
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Description

Creatinine-13C4 is a labelled form of creatinine . Creatinine is a breakdown product of creatine phosphate from muscle and protein metabolism. It is released at a constant rate by the body . It is found mostly in your body’s muscles as well as in the brain .


Synthesis Analysis

Endogenous creatine synthesis primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation . Creatine can also be produced naturally in your body from amino acids .


Molecular Structure Analysis

The molecular formula of this compound is [13C]4H7N3O . The InChI representation is InChI=1S/C4H7N3O/c1-7-2-3 (8)6-4 (7)5/h2H2,1H3, (H2,5,6,8)/i1+1,2+1,3+1,4+1 .


Chemical Reactions Analysis

Creatine supplementation may increase serum creatinine concentration for some individuals, but it does not necessarily indicate kidney dysfunction, as creatine is spontaneously converted into creatinine . An electrochemical method for sensitive determination of creatinine has been reported based on its reaction with 2-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a refractive index of 1.651 .

Mechanism of Action

Creatine is a central player of the phosphagen system, which is crucial for cellular bioenergetics, especially in tissues with high and fluctuating energy demands . The enzyme creatine kinase catalyses the reversible transfer of a phosphoryl group from ATP to creatine .

Safety and Hazards

When used orally at appropriate doses, creatine is likely safe to take for up to five years . Some people wrongly claim that creatine is an anabolic steroid, that it’s unsuitable for women or teenagers, or that it should be used only by professional athletes or bodybuilders .

Future Directions

Future research should investigate the effects of creatine, with and without resistance training, in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies . There is also a need for more research on the timing of creatine ingestion and its influence on muscle mass and performance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Creatinine-13C4 involves the incorporation of four carbon-13 isotopes into the creatinine molecule. This can be achieved through a multi-step synthesis starting from labeled precursors.", "Starting Materials": [ "Glycine-13C2", "Sodium cyanate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Glycine-13C2 is reacted with sodium cyanate in the presence of sodium hydroxide to form creatinine-13C2.", "Step 2: Creatinine-13C2 is treated with hydrochloric acid to form creatinine.", "Step 3: Creatinine is reacted with sodium hydroxide to form creatinine sodium salt.", "Step 4: Creatinine sodium salt is reacted with hydrochloric acid to form creatinine hydrochloride.", "Step 5: Creatinine hydrochloride is reacted with sodium hydroxide to form creatinine free base.", "Step 6: Creatinine free base is reacted with carbon-13 labeled acetic anhydride to form creatinine-13C4." ] }

CAS RN

1286953-05-6

Molecular Formula

¹³C₄H₇N₃O

Molecular Weight

117.09

synonyms

2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4;  1-Methylglycocyamidine-_x000B_13C4;  1-Methylhydantoin-2-imide-13C4;  2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4;  2-Amino-1-methylimidazolin-4-one-13C4;  NSC 13123-13C4;  TEGO Cosmo C 250-13C4; 

Origin of Product

United States

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